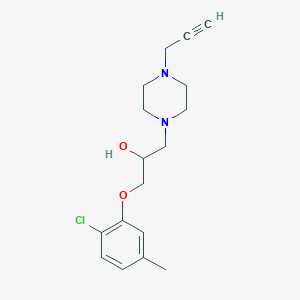

![molecular formula C10H18ClN B2874170 1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride CAS No. 1955524-17-0](/img/structure/B2874170.png)

1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

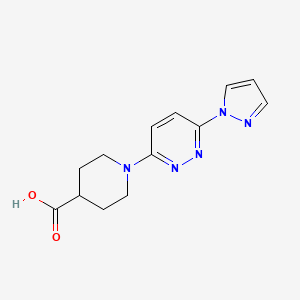

The compound “1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The “azaspiro” part of the name suggests that one of these rings contains a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a spirocyclic structure with a nitrogen atom in one of the rings. The “propan-2-yl” group (also known as an isopropyl group) is likely attached to the nitrogen .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. The presence of a nitrogen atom could make it a potential base or nucleophile. The spirocyclic structure might also influence its reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include its size, shape, functional groups, and the presence of any charged atoms or groups .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis Applications

The compound has been utilized in the synthesis of complex peptides. For instance, Giovanni Suter et al. (2000) reported the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate as a novel class of dipeptide synthons. This compound demonstrates utility in peptide synthesis, acting as a dipeptide building block capable of undergoing expected reactions with carboxylic acids and thioacids. This synthesis pathway highlights its potential application in developing novel peptides, including those with antibiotic properties like the C-terminal nonapeptide of Trichovirin I 1B (Suter, Stoykova, Linden, & Heimgartner, 2000).

Organic Synthesis and Drug Discovery

Research by Yosuke Matsumura et al. (2003) introduced a new strategy for constructing the 6-azaspiro[4.5]decane ring system, crucial for the azaspirocyclic core of halichlorine and the pinnaic acids. Their work emphasizes the importance of this compound in synthesizing key structural elements for potential therapeutic agents (Matsumura, Aoyagi, & Kibayashi, 2003).

Anticonvulsant Activity Exploration

A series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, related structurally to 1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride, were synthesized and evaluated for their anticonvulsant and neurotoxic properties by J. Obniska et al. (2006). This research indicates the potential application of azaspirocycles in developing new anticonvulsant drugs, showcasing the chemical's relevance in medicinal chemistry (Obniska, Kamiński, & Tatarczyńska, 2006).

Bioorthogonal Chemistry

P. An et al. (2018) designed and synthesized hydrophilic spiroalkenes, including azaspiro[2.3]hex-1-ene, demonstrating greater water solubility and reactivity as dipolarophiles in photoinduced tetrazole-alkene cycloaddition reactions. This indicates its application in bioorthogonal chemistry, allowing for its incorporation into proteins in E. coli and mammalian cells, which can be pivotal for biological studies and drug development (An, Wu, Lewandowski, & Lin, 2018).

Eigenschaften

IUPAC Name |

3-propan-2-yl-2-azaspiro[3.4]oct-6-ene;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N.ClH/c1-8(2)9-10(7-11-9)5-3-4-6-10;/h3-4,8-9,11H,5-7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXIQPOYRLMTNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2(CC=CC2)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2874093.png)

![4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2874098.png)

![(4E,11R)-17-Methoxy-11-methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(14),4,15,17-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2874100.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2874102.png)

![N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B2874105.png)

![ethyl 2-((5-(3-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2874109.png)